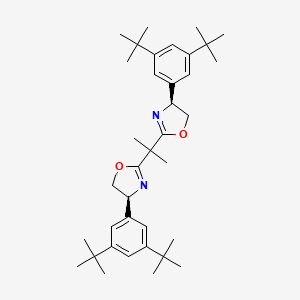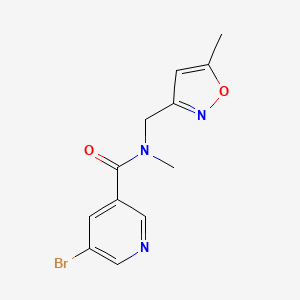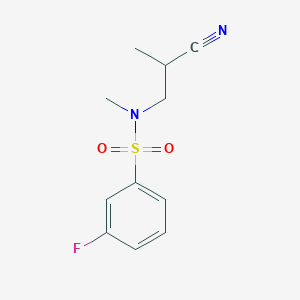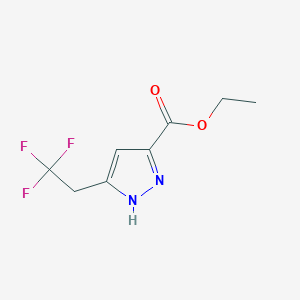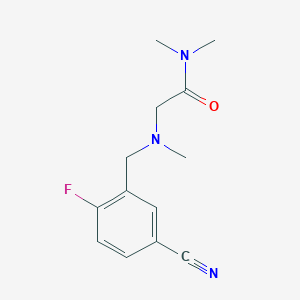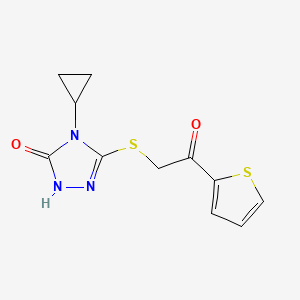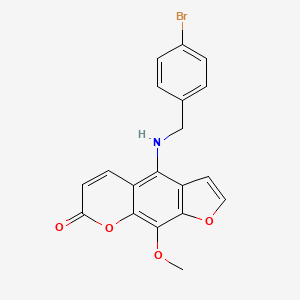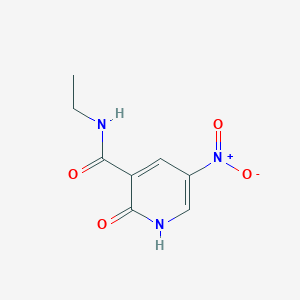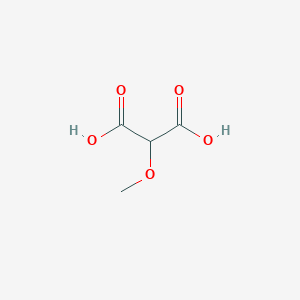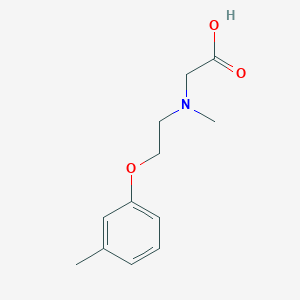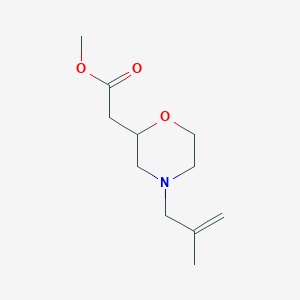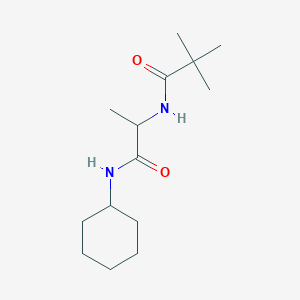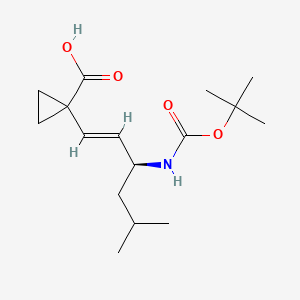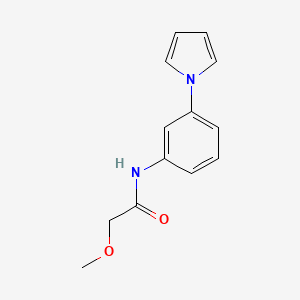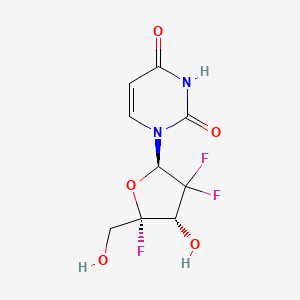
1-((2R,4R,5S)-3,3,5-Trifluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,4R,5S)-3,3,5-Trifluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,4R,5S)-3,3,5-Trifluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of trifluoromethyl groups. Common synthetic routes may include:
Step 1: Formation of the tetrahydrofuran ring through cyclization reactions.
Step 2: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Step 3: Coupling of the tetrahydrofuran ring with pyrimidine derivatives under specific reaction conditions, such as the use of strong bases or catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-((2R,4R,5S)-3,3,5-Trifluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
1-((2R,4R,5S)-3,3,5-Trifluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-((2R,4R,5S)-3,3,5-Trifluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- **1-((2R,4R,5S)-3,3,5-Trifluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of trifluoromethyl groups and the tetrahydrofuran ring, which confer unique chemical and biological properties.
特性
分子式 |
C9H9F3N2O5 |
|---|---|
分子量 |
282.17 g/mol |
IUPAC名 |
1-[(2R,4R,5S)-3,3,5-trifluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9F3N2O5/c10-8(3-15)5(17)9(11,12)6(19-8)14-2-1-4(16)13-7(14)18/h1-2,5-6,15,17H,3H2,(H,13,16,18)/t5-,6-,8-/m1/s1 |
InChIキー |
LBKHMJHBZGHDKE-ATRFCDNQSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@](O2)(CO)F)O)(F)F |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


